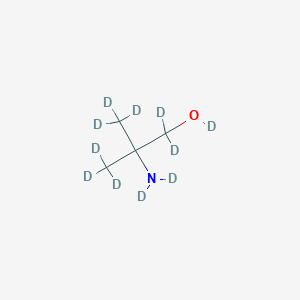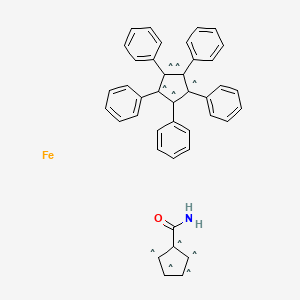
RuPhos-Pd-G3 GT capsule
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RuPhos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst that is widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of chemistry .
Méthodes De Préparation
The synthesis of RuPhos-Pd-G3 involves a multigram scale procedure that includes the use of palladium complexes with phosphine ligands. Industrial production methods focus on optimizing the reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
RuPhos-Pd-G3 GT capsule is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic compounds. The major products formed from these reactions are typically carbon-carbon and carbon-heteroatom bonds .
Applications De Recherche Scientifique
RuPhos-Pd-G3 GT capsule has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
- Biology : The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : RuPhos-Pd-G3 is employed in the production of fine chemicals and materials .
Mécanisme D'action
The mechanism of action of RuPhos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired products . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
RuPhos-Pd-G3 GT capsule is unique due to its high stability, lower catalyst loadings, and shorter reaction times compared to other similar compounds. Some similar compounds include:
- XPhos-Pd-G3
- BrettPhos-Pd-G3
- RuPhos-Pd-G2
- RuPhos-Pd-G4
These compounds share similar applications but differ in their ligand structures and reactivity profiles .
Propriétés
Formule moléculaire |
C43H58NO5PPdS |
|---|---|
Poids moléculaire |
838.4 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |
Clé InChI |
GYTUQNMMIUJBSP-UHFFFAOYSA-O |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)










